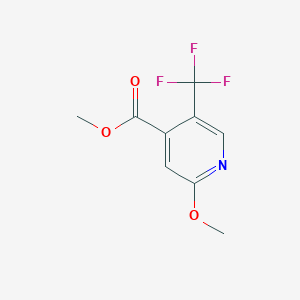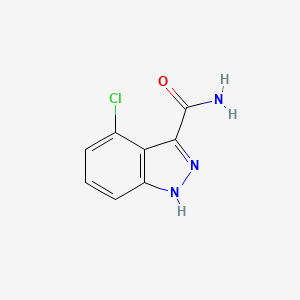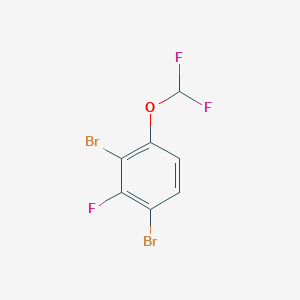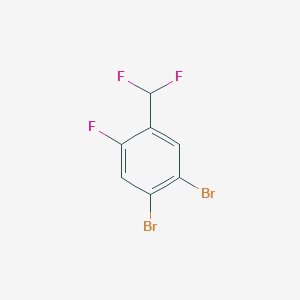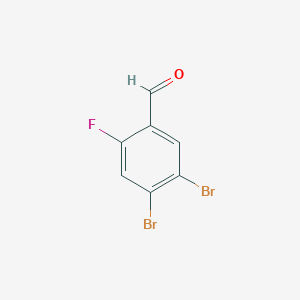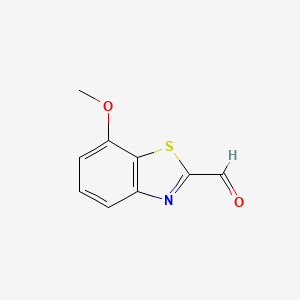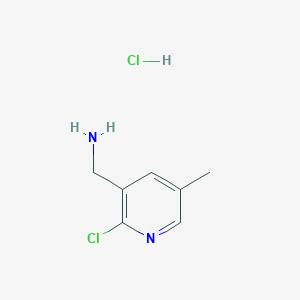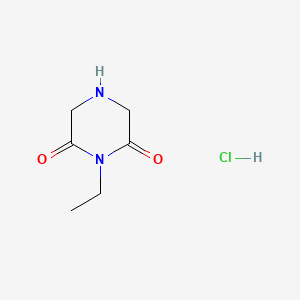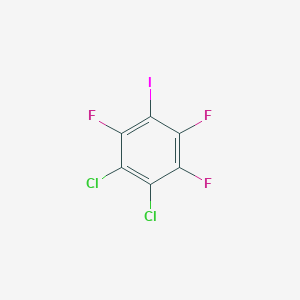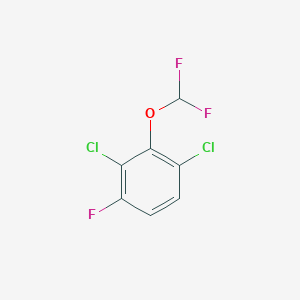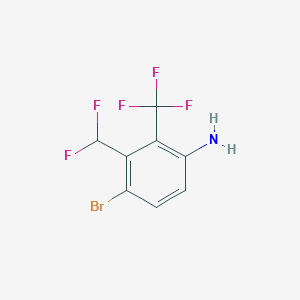
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline
Descripción general
Descripción
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline, also known as 4-Bromo-3-diF-2-triF-aniline, is a fluorinated aniline compound that has been studied for its potential uses in synthetic organic chemistry, pharmaceuticals, and biochemistry. This compound has been found to have unique properties that make it a promising candidate for use in various applications.
Aplicaciones Científicas De Investigación
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline has been studied for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. In synthetic organic chemistry, it has been used as a building block for the synthesis of various molecules, such as heterocyclic compounds and pharmaceuticals. In pharmaceuticals, it has been used as a starting material for the synthesis of drugs and other active pharmaceutical ingredients. In biochemistry, it has been studied for its potential use in enzyme inhibition and as a potential drug target.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline is not well understood. However, it is believed to interact with enzymes and other proteins in the body, leading to changes in their structure and function. It is also believed to interact with cellular membranes, which may result in changes in their permeability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline are not well understood. However, it has been found to have antifungal activity, which suggests that it may be useful in the treatment of fungal infections. It has also been found to have anti-inflammatory and analgesic effects, which suggests that it may be useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. It is also relatively stable, making it suitable for use in long-term experiments. However, it is also toxic, and therefore must be handled with caution.
Direcciones Futuras
There are several potential future directions for 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline. One potential direction is the development of new pharmaceuticals and drugs based on this compound. Another potential direction is the development of new synthetic methods for the synthesis of 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)anilineF-2-triF-aniline and related compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for various diseases and conditions. Finally, further research into the mechanism of action of this compound could lead to new insights into how it interacts with enzymes and other proteins in the body.
Propiedades
IUPAC Name |
4-bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-3-1-2-4(15)6(8(12,13)14)5(3)7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYNFRIIEWUKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




